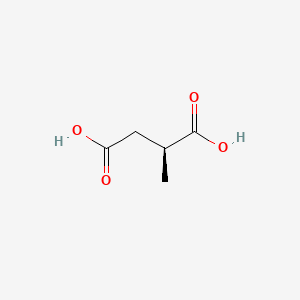

(S)-(-)-Methylsuccinic acid

Cat. No. B1234538

M. Wt: 132.11 g/mol

InChI Key: WXUAQHNMJWJLTG-VKHMYHEASA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04879389

Procedure details

To 10 ml of methanol were added 1.301 g (10 m-mol) of itaconic acid, 1.4 ml (10 m-mol) of triethylamine and 8.8 mg (0.01 m-mol) of rhodium cyclooctadiene BCPM complex perchlorate ([Rh(COD)BCPM]+ClO4-). The mixture was stirred in hydrogen atmosphere at 1 atm. for 20 hours at 20° C. and the reaction mixture was concentrated under reduced pressure. To the residue was added 20 ml of an aqueous solution of 1N-NaOH and the mixture was filtered to remove insoluble matter. The filtrate was made acidic with 6N-HCl and extracted with ether. From the ethereal extract, 2-methylsuccinic acid was obtained quantitatively by distilling off the solvent. It was confirmed that the itaconic acid had been converted by 100% in view of a result of 1H-NMR. [α]D22 =-15.51° (c=2.00, EtOH)(optical yield: 91.9%).

Name

rhodium cyclooctadiene

Quantity

8.8 mg

Type

catalyst

Reaction Step One

Yield

91.9%

Identifiers

|

REACTION_CXSMILES

|

CO.[C:3]([OH:11])(=[O:10])[C:4]([CH2:6][C:7]([OH:9])=[O:8])=[CH2:5].C(N(CC)CC)C.Cl([O-])(=O)(=O)=O>[H][H].C1CCCCC=CC=1.[Rh]>[CH3:5][CH:4]([CH2:6][C:7]([OH:9])=[O:8])[C:3]([OH:11])=[O:10] |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

1.301 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)CC(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

1.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl(=O)(=O)(=O)[O-]

|

|

Name

|

rhodium cyclooctadiene

|

|

Quantity

|

8.8 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=CCCCC1.[Rh]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the reaction mixture was concentrated under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the residue was added 20 ml of an aqueous solution of 1N-NaOH

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove insoluble matter

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

From the ethereal extract

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C(=O)O)CC(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 91.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04879389

Procedure details

To 10 ml of methanol were added 1.301 g (10 m-mol) of itaconic acid, 1.4 ml (10 m-mol) of triethylamine and 8.8 mg (0.01 m-mol) of rhodium cyclooctadiene BCPM complex perchlorate ([Rh(COD)BCPM]+ClO4-). The mixture was stirred in hydrogen atmosphere at 1 atm. for 20 hours at 20° C. and the reaction mixture was concentrated under reduced pressure. To the residue was added 20 ml of an aqueous solution of 1N-NaOH and the mixture was filtered to remove insoluble matter. The filtrate was made acidic with 6N-HCl and extracted with ether. From the ethereal extract, 2-methylsuccinic acid was obtained quantitatively by distilling off the solvent. It was confirmed that the itaconic acid had been converted by 100% in view of a result of 1H-NMR. [α]D22 =-15.51° (c=2.00, EtOH)(optical yield: 91.9%).

Name

rhodium cyclooctadiene

Quantity

8.8 mg

Type

catalyst

Reaction Step One

Yield

91.9%

Identifiers

|

REACTION_CXSMILES

|

CO.[C:3]([OH:11])(=[O:10])[C:4]([CH2:6][C:7]([OH:9])=[O:8])=[CH2:5].C(N(CC)CC)C.Cl([O-])(=O)(=O)=O>[H][H].C1CCCCC=CC=1.[Rh]>[CH3:5][CH:4]([CH2:6][C:7]([OH:9])=[O:8])[C:3]([OH:11])=[O:10] |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

1.301 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)CC(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

1.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl(=O)(=O)(=O)[O-]

|

|

Name

|

rhodium cyclooctadiene

|

|

Quantity

|

8.8 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=CCCCC1.[Rh]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the reaction mixture was concentrated under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the residue was added 20 ml of an aqueous solution of 1N-NaOH

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove insoluble matter

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

From the ethereal extract

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C(=O)O)CC(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 91.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |